molecular formula C19H14BrNO4 B3711436 5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID

5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID

Cat. No.: B3711436
M. Wt: 400.2 g/mol
InChI Key: SWIBSGFKJNQXRY-UHFFFAOYSA-N
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Description

5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C19H14BrNO4 It is a derivative of benzoic acid, featuring a bromine atom and a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps:

    Naphthyloxyacetylation: The initial step involves the acetylation of 2-naphthol to form 2-(2-naphthyloxy)acetic acid.

    Amidation: The 2-(2-naphthyloxy)acetic acid is then reacted with 5-bromo-2-aminobenzoic acid to form the desired product through an amidation reaction.

The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The bromine atom and naphthyloxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: A simpler analog with similar structural features.

    5-Bromo-2,2’-bithiophene: Another brominated compound with different applications.

Uniqueness

5-BROMO-2-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c20-14-6-8-17(16(10-14)19(23)24)21-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIBSGFKJNQXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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